molecular formula C18H21N5O5 B11935896 Thalidomide-NH-amido-C3-NH2

Thalidomide-NH-amido-C3-NH2

Cat. No.: B11935896
M. Wt: 387.4 g/mol
InChI Key: YKAXOMQHPLLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C3-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker. The synthesis involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and stability of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C3-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

Thalidomide-NH-amido-C3-NH2 has several notable applications:

  • Cancer Treatment
    • Mechanism : The compound induces apoptosis in multiple myeloma cells by degrading anti-apoptotic proteins such as BCL-2 through interactions with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This mechanism highlights its potential as a therapeutic agent in hematological malignancies .
    • Case Study : A pivotal study demonstrated that this compound effectively induced apoptosis in multiple myeloma cells, linking enhanced CRBN interactions to the degradation of BCL-2 proteins .
  • Immunomodulatory Effects
    • Cytokine Modulation : The compound has shown efficacy in modulating tumor necrosis factor-alpha (TNF-α) levels, which can affect inflammatory responses. This property is particularly relevant for treating autoimmune disorders .
    • Case Study : Research indicated that this compound could regulate cytokine production, demonstrating its potential in conditions characterized by excessive inflammation .
  • Teratogenicity Investigation
    • Research Focus : Studies have explored the teratogenic effects of thalidomide and its derivatives, identifying critical substrates like PLZF whose degradation correlates with limb defects in animal models. This research is essential for understanding the developmental risks associated with thalidomide .
    • Case Study : In chicken embryos, degradation of PLZF was linked to abnormal limb development following treatment with thalidomide derivatives, underscoring the importance of substrate specificity in teratogenicity .

Data Table: Biological Activities of this compound

ActivityDescription
Cancer TreatmentInduces apoptosis in multiple myeloma cells by degrading BCL-2 proteins.
ImmunomodulationModulates TNF-α levels affecting inflammatory responses.
Teratogenicity InvestigationIdentifies critical substrates like PLZF linked to limb defects.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Cereblon Ligand : The initial step includes synthesizing the thalidomide-based cereblon ligand.
  • Linker Attachment : The ligand is then conjugated with a specific linker to form the final compound.
  • Purification : Techniques such as chromatography and crystallization are employed to ensure high yield and purity.

Industrial production mirrors these laboratory techniques but is optimized for larger-scale synthesis to meet research demands .

Mechanism of Action

Thalidomide-NH-amido-C3-NH2 exerts its effects by binding to cereblon, a primary direct target of Thalidomide. Cereblon is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4). When this compound binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-C3-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for precise targeting and degradation of proteins. This specificity makes it a valuable tool in research and therapeutic applications .

Biological Activity

Thalidomide-NH-amido-C3-NH2 is a synthetic derivative of thalidomide, modified to enhance its biological activity. This compound primarily interacts with cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation. The unique structural features of this compound enable it to exhibit significant therapeutic potential in various diseases, particularly cancer and autoimmune disorders.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O4, with a molecular weight of approximately 385.44 g/mol. The compound is characterized by an amido linkage that enhances its binding affinity to cereblon, facilitating its role in proteolysis targeting chimeras (PROTACs) technology.

Property Details
Molecular FormulaC19H25N5O4
Molecular Weight385.44 g/mol
IUPAC NameN-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide
FunctionalityE3 ligase ligand-linker conjugate

This compound exerts its biological effects primarily through the following mechanisms:

  • Cereblon Interaction : The compound binds to cereblon, promoting the degradation of specific target proteins involved in disease processes, such as those related to cancer and inflammation.
  • Immunomodulatory Effects : It modulates immune responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This action is mediated through the degradation of mRNA for these cytokines .
  • Anti-Angiogenic Properties : this compound inhibits angiogenesis, which is critical for tumor growth and metastasis. Studies have shown that it can significantly reduce blood vessel formation in experimental models .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties:

  • Cancer Models : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis through mechanisms involving protein degradation.
  • Autoimmune Disorders : Research indicates potential applications in treating autoimmune conditions by modulating immune responses and reducing inflammation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thalidomide derivatives:

Compound Name Molecular Formula Key Features
ThalidomideC13H10N2O4Original compound with sedative effects
LenalidomideC13H13N3O4Improved analog with enhanced efficacy against multiple myeloma
PomalidomideC15H14N4O4More potent derivative used for resistant myeloma
Thalidomide-O-amido-C3-NH2C20H21F3N4O8Related compound with different functional groups

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26)

InChI Key

YKAXOMQHPLLNCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.